molecular formula C12H18BrN3 B3091905 1-(5-Bromopyridin-3-yl)-4-isopropylpiperazine CAS No. 1219948-30-7

1-(5-Bromopyridin-3-yl)-4-isopropylpiperazine

Cat. No.: B3091905
CAS No.: 1219948-30-7
M. Wt: 284.20 g/mol
InChI Key: OQBUHWVPRWITSE-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)-4-isopropylpiperazine is a chemical compound that features a bromopyridine moiety attached to an isopropyl-substituted piperazine ring

Preparation Methods

The synthesis of 1-(5-Bromopyridin-3-yl)-4-isopropylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromopyridine and 4-isopropylpiperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or acetonitrile. The mixture is heated to facilitate the nucleophilic substitution reaction.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(5-Bromopyridin-3-yl)-4-isopropylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation with hydrogen peroxide can introduce hydroxyl groups.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydride or potassium carbonate, and solvents such as DMF or acetonitrile. Reaction conditions often involve heating to temperatures between 80-120°C.

    Major Products: The major products formed depend on the specific reactions and reagents used. For instance, substitution reactions can yield various functionalized derivatives.

Scientific Research Applications

1-(5-Bromopyridin-3-yl)-4-isopropylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.

    Organic Synthesis:

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its potential pharmacological effects.

    Industrial Applications: It is employed in the development of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)-4-isopropylpiperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in disease pathways.

    Pathways Involved: The pathways affected depend on the specific biological target. For instance, inhibition of a kinase enzyme can disrupt signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

1-(5-Bromopyridin-3-yl)-4-isopropylpiperazine can be compared with other similar compounds:

    Similar Compounds: Examples include 1-(5-bromopyridin-3-yl)methanamine and 1-(5-bromopyridin-2-yl)piperidin-3-ol.

    Uniqueness: The presence of the isopropyl group on the piperazine ring distinguishes it from other bromopyridine derivatives, potentially affecting its biological activity and chemical reactivity.

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3/c1-10(2)15-3-5-16(6-4-15)12-7-11(13)8-14-9-12/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBUHWVPRWITSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201225065
Record name 1-(5-Bromo-3-pyridinyl)-4-(1-methylethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219948-30-7
Record name 1-(5-Bromo-3-pyridinyl)-4-(1-methylethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219948-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-3-pyridinyl)-4-(1-methylethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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